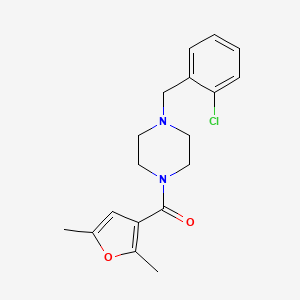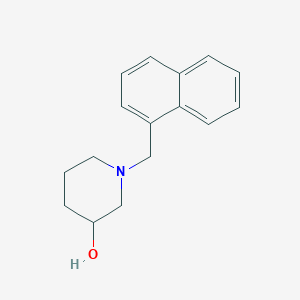
1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases. This compound belongs to the family of piperazine derivatives and is characterized by its unique chemical structure and mechanism of action. In
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine involves the inhibition of various kinases that are involved in the proliferation and survival of cancer cells and immune cells. This compound binds to the ATP-binding site of these kinases and prevents their activation, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. Additionally, this compound has been shown to modulate the activity of immune cells by inhibiting the production of cytokines and chemokines that are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of various kinases such as BTK, ITK, and TEC, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. Additionally, this compound has been shown to modulate the activity of immune cells by inhibiting the production of cytokines and chemokines that are involved in the pathogenesis of autoimmune diseases. In vivo studies have demonstrated that this compound has anti-tumor and anti-inflammatory effects, making it a promising candidate for the treatment of cancer and autoimmune diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine in lab experiments include its high potency and specificity for various kinases, its ability to modulate the activity of immune cells, and its anti-tumor and anti-inflammatory effects. However, this compound has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high doses, and its limited bioavailability in vivo.
Future Directions
There are several future directions for the study of 1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine. One direction is to further explore its potential therapeutic applications in the treatment of cancer and autoimmune diseases. Another direction is to investigate its pharmacokinetics and pharmacodynamics in vivo, in order to optimize its dosing and administration. Additionally, future studies could focus on the development of more potent and selective inhibitors of the kinases targeted by this compound, in order to improve its efficacy and reduce its potential toxicity.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine involves a multi-step process that requires expertise in organic chemistry. The first step involves the coupling of 2,5-dimethyl-3-furoic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2-chlorobenzyl chloride to obtain the final product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the activity of various kinases such as BTK, ITK, and TEC, which play a crucial role in the proliferation and survival of cancer cells and immune cells. This compound has also been shown to modulate the activity of immune cells such as B cells, T cells, and dendritic cells, which are involved in the pathogenesis of autoimmune diseases.
properties
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-13-11-16(14(2)23-13)18(22)21-9-7-20(8-10-21)12-15-5-3-4-6-17(15)19/h3-6,11H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEJYQXYKPGHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chlorobenzyl)piperazin-1-yl](2,5-dimethylfuran-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B5151488.png)
![N-(4-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151491.png)

![N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline](/img/structure/B5151506.png)
![N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide](/img/structure/B5151511.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5151513.png)

![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5151521.png)
![methyl 3-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151527.png)
![2-chloro-10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine](/img/structure/B5151529.png)


![2-(2-fluorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5151552.png)
![3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5151559.png)